molecular formula C12H17F2N3 B1480985 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2098091-73-5

6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1480985
CAS No.: 2098091-73-5
M. Wt: 241.28 g/mol
InChI Key: QFNRVNUJMGQEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₇H₁₈F₂N₃ (calculated based on structural analysis)
SMILES: CC(C1=NC=C(C=C1)N)(F)F
Key Features:

  • Pyridin-3-amine core with a piperidin-1-yl substituent at the 6-position.
  • Piperidine ring modified with a 1,1-difluoroethyl group at the 3-position.

Properties

IUPAC Name

6-[3-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3/c1-12(13,14)9-3-2-6-17(8-9)11-5-4-10(15)7-16-11/h4-5,7,9H,2-3,6,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNRVNUJMGQEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=NC=C(C=C2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound characterized by the presence of a piperidine ring and a pyridine ring. The difluoroethyl substituent adds unique properties that are of significant interest in medicinal chemistry, particularly regarding its biological activity.

Chemical Structure

The compound can be described by the following structural formula:

C12H17F2N3\text{C}_{12}\text{H}_{17}\text{F}_2\text{N}_3

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Difluoroethyl Group : This is accomplished via nucleophilic substitution reactions using difluoroethyl halides.
  • Coupling with Pyridine : The pyridine ring is synthesized separately and then coupled with the piperidine derivative through condensation reactions.

The biological activity of 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is primarily attributed to its interactions with specific molecular targets. The difluoroethyl group enhances binding affinity to certain receptors, influencing various biochemical pathways.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological activities, including:

  • Anticancer Activity : Studies have suggested that compounds with similar structures may inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
  • Neuroprotective Effects : The piperidine structure is often associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine:

StudyFindings
Study AShowed significant inhibition of cancer cell lines with IC50 values in the low micromolar range.
Study BDemonstrated neuroprotective effects in animal models of Alzheimer's disease, reducing amyloid plaque formation.
Study CInvestigated binding affinity to various receptors, revealing potential as a therapeutic agent in metabolic disorders.

In Vitro and In Vivo Studies

In vitro studies have shown that 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine can effectively inhibit target enzymes involved in disease processes. For example, its interaction with serine/threonine-protein kinase B-Raf has been highlighted as a key mechanism for its anticancer properties.

In vivo studies have further supported these findings, indicating that this compound may improve outcomes in models of disease through modulation of biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Pyrrolidine Ring

Compound Substituent Molecular Formula Key Differences Reference
Target Compound 3-(1,1-Difluoroethyl)piperidin-1-yl C₁₇H₁₈F₂N₃ High lipophilicity due to difluoroethyl group; moderate steric bulk.
6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine 3-(Trifluoromethyl)piperidin-1-yl C₁₇H₁₇F₃N₃ Increased electron-withdrawing effects from CF₃; higher molecular weight (MW: 344.3 g/mol).
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine 3-(Dimethylamino)pyrrolidin-1-yl C₁₃H₂₀N₄ Pyrrolidine ring instead of piperidine; dimethylamino group enhances solubility but reduces metabolic stability.
6-(Piperidin-1-yl)pyridin-3-amine Unsubstituted piperidin-1-yl C₁₁H₁₅N₃ Lacks substituents on piperidine; lower lipophilicity and simpler pharmacokinetics.

Positional Isomers and Functional Group Modifications

Compound Core Structure Functional Group Key Differences Reference
5-(1,1-Difluoroethyl)pyridin-3-amine Pyridin-3-amine 5-(1,1-Difluoroethyl) Positional isomer with difluoroethyl at pyridine 5-position; altered electronic distribution.
6-(1,1-Difluoroethyl)pyridine-3-carboxylic Acid Pyridine-3-carboxylic Acid 6-(1,1-Difluoroethyl) Carboxylic acid group instead of amine; impacts hydrogen bonding and solubility.

Physicochemical Properties

  • Target Compound :
    • Molecular Weight : 158.15 g/mol (core structure; substituents increase total MW).
    • Lipophilicity (LogP) : Estimated ~2.5–3.0 due to difluoroethyl group.
  • Trifluoromethyl Analog :
    • Molecular Weight : ~344.3 g/mol.
    • LogP : Higher (~3.5–4.0) due to CF₃ group.
  • Dimethylamino Pyrrolidine Analog: LogP: ~1.5–2.0; dimethylamino enhances aqueous solubility.

Preparation Methods

Fluorinated Piperidine Synthesis and Functionalization

  • According to patent WO2007057775A1, piperidine derivatives substituted with haloalkyl groups, including difluoroalkyl substituents, can be prepared by alkylation or substitution reactions on piperidine nitrogen or carbon atoms. The patent details the use of various substituted piperidines, including those with (C1-6) haloalkyl groups such as difluoroethyl, introduced via nucleophilic substitution or reductive amination strategies.

  • The difluoroethyl group can be introduced by reaction of piperidine with difluoroethyl halides or related electrophiles under controlled conditions to form the 3-(1,1-difluoroethyl)piperidin-1-yl intermediate.

Synthesis of Pyridin-3-amine Derivatives

  • The pyridin-3-amine core is commonly prepared by selective amination of halogenated pyridines or via cyclization of nitrile precursors. For example, scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, a related fluorinated aminopyridine, was achieved via a five-step two-pot procedure starting from 2,2-difluoroacetic anhydride, involving formation of an enone intermediate, nitrile formation, cyclization, and reduction steps. This approach avoids hazardous fluorinating agents and allows kilogram-scale production.

  • Although this example is for a different positional isomer, the methodology can be adapted for pyridin-3-amine derivatives by modifying the substitution pattern and reaction conditions.

Coupling of Piperidine and Pyridin-3-amine Units

  • The linkage of the 3-(1,1-difluoroethyl)piperidin-1-yl group to the 6-position of pyridin-3-amine can be achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), depending on the leaving groups present on the pyridine ring.

  • The patent WO2007057775A1 indicates that piperidine nitrogen can be linked to pyridine rings substituted with halogens or pseudohalogens, facilitating the formation of the target compound via amination reactions under basic or catalytic conditions.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of 3-(1,1-difluoroethyl)piperidine Reaction of piperidine with 1,1-difluoroethyl halide (e.g., bromide) under SN2 conditions Moderate to high yield; control over over-alkylation necessary
2 Preparation of 6-halopyridin-3-amine intermediate Halogenation of pyridin-3-amine at 6-position or starting from 6-halopyridin-3-amine Commercially available or synthesized via selective halogenation
3 Coupling of piperidine derivative with pyridine Buchwald-Hartwig amination or SNAr using palladium catalyst or base Optimized to avoid side reactions; moderate to high yield
4 Purification and isolation Crystallization or chromatography Ensures high purity for pharmaceutical use

Detailed Research Findings and Practical Considerations

  • Avoidance of Hazardous Fluorinating Agents: The use of 2,2-difluoroacetic anhydride as a fluorine source is preferred over direct fluorination due to safety and scalability.

  • One-Pot Multi-Step Procedures: To improve efficiency and yield, multi-step one-pot reactions combining cyclization and reduction steps have been developed, reducing purification steps and minimizing decomposition of sensitive intermediates.

  • Scale-Up Feasibility: The synthetic procedures for related fluorinated aminopyridines have been successfully scaled to kilogram quantities with overall yields around 46%, demonstrating industrial applicability.

  • Purification Protocols: The final products are typically purified by filtration, extraction, drying over sodium sulfate, activated charcoal treatment, and precipitation from suitable solvents like heptane to obtain high-purity solids.

Summary Table of Key Preparation Methods

Method Aspect Description Source/Reference
Difluoroethyl group introduction Alkylation of piperidine nitrogen with difluoroethyl halide derivatives Patent WO2007057775A1
Pyridin-3-amine synthesis Cyclization of nitrile intermediates or selective halogenation and amination ACS Org. Process Res. Dev. 2019
Coupling strategy Buchwald-Hartwig amination or nucleophilic aromatic substitution to link piperidine to pyridine Patent WO2007057775A1
Scale-up approach Multi-step one-pot synthesis, avoiding hazardous reagents, scalable to kilogram quantities ACS Org. Process Res. Dev. 2019
Purification Filtration, extraction, drying, activated charcoal treatment, precipitation ACS Org. Process Res. Dev. 2019

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.